molecular formula C21H21NO B1143628 (2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one CAS No. 14575-25-8

(2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one

Cat. No.: B1143628
CAS No.: 14575-25-8
M. Wt: 303.4 g/mol
InChI Key: FWAPKZOTGYVZSA-UHFFFAOYSA-N
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Description

(2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one is a useful research compound. Its molecular formula is C21H21NO and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Molecular and Crystal Structure Analysis : The compound has been used to study the molecular and crystal structures of related merocyanine dyes. These studies focus on understanding the structural aspects of these dyes, which are derivatives of 3H-indole and malononitrile and show positive solvatochromism, a phenomenon where a compound changes color as the solvent polarity changes (Kulinich et al., 2007).

  • Photoconductive Organic Materials : Research has been conducted on polymer composition films containing the compound for use in photoconductivity. These studies focus on understanding how the compound affects the photoelectric conversion efficiency in the near-IR radiation range (Davidenko et al., 2004).

  • Chemical Synthesis and Reactions : The compound plays a role in various chemical reactions and syntheses. For example, it has been used in the acylation of Fischer’s base with aroylketenes, contributing to the development of new chemical entities (Konovalova et al., 2011).

  • Dye-Sensitized Solar Cells : This compound has been explored as a sensitizer in dye-sensitized solar cells. Research in this area aims to improve the photoelectric conversion efficiency of these cells, which are a promising alternative to traditional photovoltaic systems (Wu et al., 2009).

  • Cytotoxicity Activity Study : There is research exploring the cytotoxic activity of chalcones derived from related indole compounds. These studies focus on understanding the potential biomedical applications of these compounds, particularly in cancer research (Mohammad & ALİ, 2022).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one involves the condensation of 1-phenylbutan-1-one with 1,3,3-trimethyl-2-indolinone in the presence of a base to form the desired product.", "Starting Materials": [ "1-Phenylbutan-1-one", "1,3,3-trimethyl-2-indolinone", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Step 1: Dissolve 1-phenylbutan-1-one and 1,3,3-trimethyl-2-indolinone in a suitable solvent.", "Step 2: Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then acidify with dilute hydrochloric acid.", "Step 5: Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product, (2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one." ] }

14575-25-8

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

1-phenyl-4-(1,3,3-trimethylindol-2-ylidene)but-2-en-1-one

InChI

InChI=1S/C21H21NO/c1-21(2)17-12-7-8-13-18(17)22(3)20(21)15-9-14-19(23)16-10-5-4-6-11-16/h4-15H,1-3H3

InChI Key

FWAPKZOTGYVZSA-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C1=CC=CC(=O)C3=CC=CC=C3)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=CC(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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